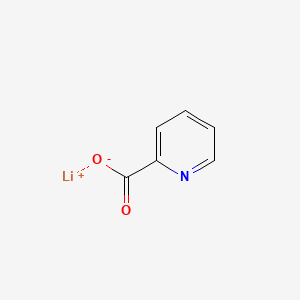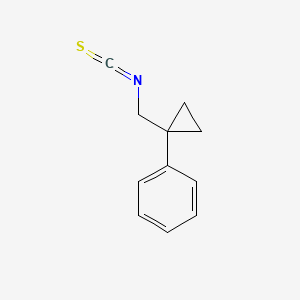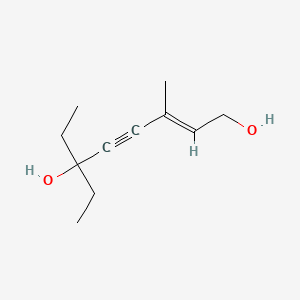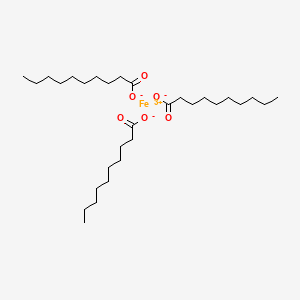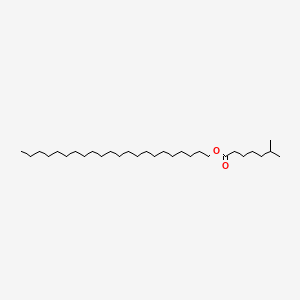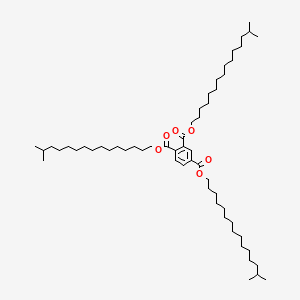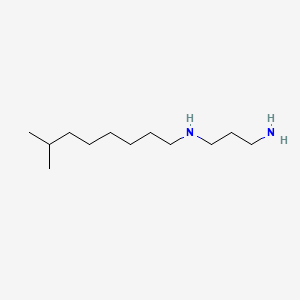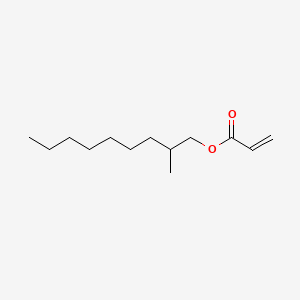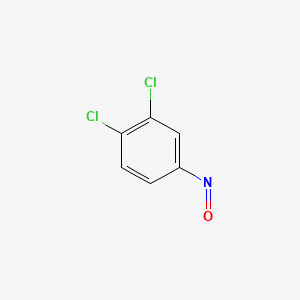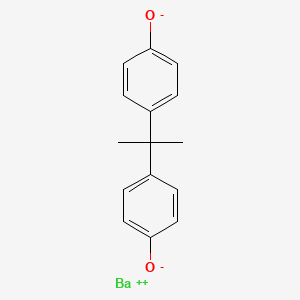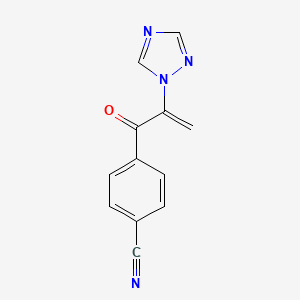
Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-: is a chemical compound with a complex structure that includes a benzonitrile group and a 1,2,4-triazol-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- typically involves multi-step organic reactions. One common approach is the reaction of benzonitrile with appropriate reagents to introduce the triazole group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the benzonitrile group to a carboxylic acid derivative.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the triazole group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Amines.
Substitution: : Diverse functionalized derivatives based on the substituent used.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as anticancer properties.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The triazole group, in particular, is known to bind to certain enzymes and receptors, leading to biological responses.
類似化合物との比較
This compound is unique due to its specific structural features, but it can be compared to other triazole derivatives and benzonitrile-based compounds. Similar compounds include:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
4,4'-methylenebis(benzoic acid)
Letrozole impurity C
特性
CAS番号 |
104940-93-4 |
|---|---|
分子式 |
C12H8N4O |
分子量 |
224.22 g/mol |
IUPAC名 |
4-[2-(1,2,4-triazol-1-yl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H8N4O/c1-9(16-8-14-7-15-16)12(17)11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H2 |
InChIキー |
FKIYJUANPDPZBI-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)C1=CC=C(C=C1)C#N)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


